N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.
Synthesis of the 1,3,4-oxadiazole ring: The 5-bromothiophene-2-carboxylic acid is then converted to its corresponding hydrazide, which is cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Coupling with 3,5-dimethoxybenzoic acid: The oxadiazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The oxadiazole ring and the thiophene moiety can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: 3,5-dimethoxybenzoic acid and the corresponding amine.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the bromothiophene moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- N-(5-(5-fluorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- N-(5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity and specificity in biological systems. Additionally, the combination of the oxadiazole ring and the dimethoxybenzamide structure provides a versatile platform for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)13(20)17-15-19-18-14(23-15)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRQPIIHWHAENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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